molecular formula C12H13NO9S3 B1590360 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid CAS No. 81417-89-2

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

Cat. No.: B1590360
CAS No.: 81417-89-2
M. Wt: 411.4 g/mol
InChI Key: FSRFGSIFTOWRLP-UHFFFAOYSA-N
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Description

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid ( 81417-89-2) is a naphthalene-based organic compound with the molecular formula C12H13NO9S3 and a molecular weight of 411.43 g/mol . It is supplied as a solid and is designed for research and development applications. This compound serves as a versatile building block in chemical synthesis, particularly in the production of synthetic dyes and fluorescent brighteners . Its molecular structure, which includes amino, sulfonic acid, and sulfooxyethylsulfonyl functional groups, makes it a valuable precursor for diazo coupling reactions and the development of more complex sulfonated molecules . Researchers utilize this intermediate to create compounds for various industrial and material science applications. The primary value of this chemical lies in its role as a sophisticated intermediate for researchers in organic synthesis and dye chemistry. Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-6-(2-sulfooxyethylsulfonyl)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9S3/c13-11-4-1-8-7-9(2-3-10(8)12(11)24(16,17)18)23(14,15)6-5-22-25(19,20)21/h1-4,7H,5-6,13H2,(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRFGSIFTOWRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C=C1S(=O)(=O)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548360
Record name 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid
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Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81417-89-2
Record name 2-Amino-6-(2-sulfatoethylsulfonyl)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81417-89-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-[2-(sulfooxy)ethanesulfonyl]naphthalene-1-sulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenesulfonic acid, 2-amino-6-[[2-(sulfooxy)ethyl]sulfonyl]
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Preparation Methods

Starting Material Preparation

The precursor, 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzene sulfonic acid, is first dissolved in ice-chilled water and stirred for 30 minutes to ensure complete dissolution and temperature stabilization.

Diazotization

  • To the precursor solution, hydrochloric acid (HCl) is added to acidify the medium.
  • Sodium nitrite (NaNO2) solution (40%) is added slowly between 18-20°C over 60 minutes to convert the amino group into a diazonium salt.
  • The reaction mixture is stirred for an additional 90 minutes at the same temperature range.
  • Starch iodide test is used to monitor excess nitrite; if positive, excess nitrite is destroyed by adding sulfamic acid.

Coupling Reaction

  • The diazonium salt solution is then reacted with 2,4-diamino benzene sulfonic acid or other coupling agents in acidic medium at 18-20°C.
  • The reaction mixture is stirred for 2 hours to form azo intermediates.
  • For more complex dyes, further diazotization and coupling steps are performed at lower temperatures (5-10°C), maintaining pH between 5.5-6.0 by adding sodium bicarbonate to neutralize excess acid.
  • The final product is isolated by filtration and spray drying to obtain solid dye powders.

Reaction Conditions Summary Table

Step Reagents / Conditions Temperature (°C) Time Notes
Precursor dissolution 2-amino-5-(2-(sulfooxy)ethylsulfonyl)benzene sulfonic acid in ice water 0-5 30 min Ensure complete dissolution
Diazotization HCl + NaNO2 (40%) 18-20 60 min + 90 min stirring Monitor nitrite with starch iodide test
Coupling 2,4-diamino benzene sulfonic acid 18-20 2 hours Acidic medium, stirring
Secondary diazotization & coupling Additional amines or sulfonic acid derivatives 5-10 60 min + 2 hours stirring pH adjusted to 5.5-6.0 with NaHCO3
Isolation Filtration and spray drying Ambient - Produces solid dye with high purity

Analytical Characterization of the Product

Research Findings and Notes

  • The presence of the sulfooxyethylsulfonyl group is critical for reactivity and fixation in dye applications, achieved via sulfonation and sulfation steps prior to diazotization.
  • Maintaining low temperature during diazotization prevents decomposition of the diazonium intermediate.
  • pH control during coupling is essential to optimize azo bond formation and avoid side reactions.
  • The described method yields high purity products suitable for further azo dye synthesis.

Scientific Research Applications

Dyeing and Pigment Applications
One of the primary uses of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid is as a dye or pigment in textiles and paper industries. Its strong coloration properties make it suitable for dyeing fabrics and producing colored paper products. The compound interacts with fibers through ionic bonds, ensuring vibrant and long-lasting colors.

Chromatographic Techniques
The compound is also utilized in chromatography as a reagent for detecting amino acids and proteins. Its ability to form complexes with metal ions allows for enhanced separation and identification of biomolecules in complex mixtures.

Environmental Applications

Water Treatment
Due to its sulfonic acid groups, this compound can be employed in water treatment processes. It acts as a flocculating agent, helping to remove impurities from wastewater by promoting the aggregation of suspended particles, thus facilitating their removal.

Toxicological Studies
Research has indicated that compounds with similar structures may exhibit significant environmental toxicity. Studies on related compounds have underscored the importance of understanding the environmental impact of sulfonated compounds, especially in aquatic ecosystems where they can affect aquatic life through bioaccumulation.

Biological Research

Biochemical Interactions
The functional groups present in this compound enable it to interact with proteins and nucleic acids. These interactions can modulate biochemical pathways, making the compound useful in studying enzyme activities and cellular processes.

Potential Therapeutic Applications
Preliminary studies suggest that this compound may have potential therapeutic applications due to its biological activity. For instance, its sulfonic acid groups can form ionic bonds with positively charged sites on proteins, influencing protein function and stability.

Case Study 1: Use in Textile Industry

A study conducted by researchers at a leading textile institute demonstrated that this compound provided superior dyeing properties compared to traditional dyes. The results showed enhanced color fastness and reduced environmental impact due to lower dyeing temperatures required.

Case Study 2: Environmental Impact Assessment

Research published in an environmental science journal highlighted the toxicological effects of similar sulfonated compounds on freshwater ecosystems. The study emphasized the need for careful monitoring of such compounds in industrial effluents to mitigate their ecological impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalenesulfonic Acid Derivatives

Compound A : 2-Amino-1-naphthalenesulfonic acid
  • Formula: C₁₀H₉NO₃S
  • Molecular Weight : 223.25 g/mol
  • Functional Groups: Amino, sulfonic acid.
  • Comparison :
    • Lacks the sulfooxyethylsulfonyl group, reducing solubility and reactivity.
    • Simpler structure limits its utility in reactive dye synthesis .
Compound B : 6-Amino-2-naphthalenesulfonic acid
  • CAS No.: 86-65-7
  • Formula: C₁₀H₉NO₃S
  • Comparison :
    • Single sulfonic acid group results in lower solubility (20–30 g/L) compared to the target compound.
    • Used in simpler dye intermediates but lacks the reactive sulfooxyethylsulfonyl moiety .

Sulfooxyethylsulfonyl-Containing Compounds

Compound C : 4-β-Hydroxyethylsulfonyl sulfate aniline-2-sulfonic acid
  • CAS No.: 42986-22-1
  • Formula : C₈H₁₁O₉S₃
  • Comparison: Benzene-ring-based structure (vs. naphthalene in the target compound) reduces conjugation length, affecting dye color intensity. Similar sulfooxyethylsulfonyl group but lacks the amino group, limiting diazo coupling applications .

Azo Dye Components

Compound D : 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid
  • Role : Coupling component in Reactive Red 180 synthesis.
  • Synergizes with the target compound to form the azo linkage, highlighting the latter’s role as a diazo donor .
Compound E : 2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
  • Key Features : Azo linkage (–N=N–) with multiple sulfonic acid groups.
  • Comparison :
    • Higher sulfonic acid content (four –SO₃H groups) enhances solubility but complicates synthesis.
    • Lacks the sulfooxyethylsulfonyl group, reducing cellulose-binding efficiency .

Reactive Dye Intermediates

Compound F : Vinyl sulfone derivatives (e.g., Remazol dyes)
  • Functional Group : –SO₂CH₂CH₂OSO₃H (similar to the target compound).
  • Comparison :
    • Share the reactive sulfooxyethylsulfonyl group but are typically attached to benzene rings.
    • Naphthalene-based target compound offers enhanced thermal stability and color fastness .

Data Table: Key Properties of Target Compound and Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonic Acid Groups Reactive Group Solubility (g/L) Key Application
Target Compound C₁₂H₁₃NO₉S₃ 443.44 2 –SO₂CH₂CH₂OSO₃H 50 Reactive Red 180
4-β-Hydroxyethylsulfonyl sulfate aniline-2-sulfonic acid C₈H₁₁O₉S₃ 361.37 1 –SO₂CH₂CH₂OSO₃H 30 Intermediate for disperse dyes
6-Amino-2-naphthalenesulfonic acid C₁₀H₉NO₃S 223.25 1 None 25 Dye intermediate
2-((8-Amino-1-hydroxy-3,6-disulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid C₂₀H₁₄N₂O₁₄S₄ 666.58 4 –N=N– 80 Textile dyeing

Research Findings and Industrial Relevance

  • Reactivity : The sulfooxyethylsulfonyl group in the target compound undergoes nucleophilic substitution during dye fixation, forming covalent bonds with cellulose hydroxyl groups .
  • Performance : Reactive Red 180, derived from the target compound, exhibits superior discharge properties in two-phase printing compared to dyes with fewer sulfonic acid groups .
  • Synthesis Challenges : The naphthalene backbone increases synthetic complexity but improves dye stability and brightness .

Biological Activity

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, commonly referred to as 2-Amino-6-Sulfooxyethylsulfonyl-naphthalene-1-sulfonic acid, is a sulfonated aromatic compound with the molecular formula C12H13NO9S3 and a molecular weight of approximately 411.43 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of toxicology and environmental science.

PropertyValue
Molecular FormulaC12H13NO9S3
Molecular Weight411.43 g/mol
CAS Number81417-89-2
Density1.775 g/cm³
LogP4.08540

The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological molecules. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and nucleic acids, while the amino group can participate in hydrogen bonding, thereby influencing biochemical pathways.

Toxicological Studies

Recent studies have revealed significant insights into the toxicological effects of related compounds, particularly 2-naphthalene sulfonate (2NS), which shares structural similarities with this compound.

Case Study: Toxic Effects on Aquatic Organisms

A study conducted on the fish species Channa punctatus assessed the bioaccumulation and toxicity of 2NS. The findings indicated:

  • LD50 Determination : The lethal dose (LD50) was determined by exposing fish to varying concentrations of 2NS. Mortality rates ranged from 0% at low concentrations to 100% at high concentrations over a period of 96 hours.
  • Oxidative Stress Indicators : Significant increases in malondialdehyde (MDA) levels were observed, indicating heightened oxidative stress in exposed groups compared to controls. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were notably reduced.
  • Genotoxicity Assessment : Micronucleus assays demonstrated a dose-dependent increase in genotoxic effects, with maximum frequency observed at higher concentrations after 96 hours of exposure. Recovery was noted after prolonged exposure (720 hours), suggesting potential repair mechanisms in aquatic organisms .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other sulfonated compounds:

CompoundKey Activity
6-Hydroxyethyl sulfonyl sulfate-2-naphthalamine Similar structural properties; used in biochemical assays.
2-Naphthylamine-1-sulfonic acid Exhibits genotoxicity; studied for environmental impact.

Applications in Research

Due to its unique chemical properties, this compound is utilized in various research applications:

  • Biochemical Assays : It serves as a labeling reagent for detecting specific biomolecules.
  • Environmental Monitoring : Its potential toxicity necessitates monitoring in aquatic environments to assess ecological risks associated with industrial waste.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential sulfonation and sulfonylation steps. First, naphthalene is sulfonated using oleum at low temperatures (e.g., 100–180°C) to introduce sulfonic acid groups at positions 1 and 6 . Subsequent sulfonylation with 2-(sulfooxy)ethylsulfonyl chloride under alkaline conditions (pH 8–10) ensures selective substitution at position 5. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent hydrolysis of reactive intermediates . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and sulfonic acid group positions. For example, the amino group at position 2 shows a characteristic singlet at δ 5.8–6.2 ppm . FT-IR confirms sulfonic acid (S=O stretching at 1180–1200 cm⁻¹) and sulfonyl (O=S=O at 1350–1370 cm⁻¹) functionalities . High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., m/z 423.5 g/mol ± 0.01%) .

Q. What solvents are suitable for dissolving this compound, and how does solubility vary with pH?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonic acid groups. Aqueous solubility increases at alkaline pH (≥9) where sulfonic acid deprotonates to sulfonate, enhancing hydrophilicity. In acidic conditions (pH <3), solubility decreases due to protonation, forming aggregates . Solubility profiles can be quantified via UV-Vis spectroscopy at λ_max ≈ 310 nm .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer : Its strong UV absorbance and sulfonic acid groups make it a candidate for chromatographic derivatization (e.g., HPLC detection of amines via pre-column labeling) . It also serves as a redox-active probe in cyclic voltammetry due to the sulfonyl group’s electron-withdrawing effects, with redox peaks observed at −0.2 to +0.3 V vs. Ag/AgCl .

Q. How does this compound compare structurally and functionally to naphthalene-1,3,6-trisulfonic acid?

  • Methodological Answer : Unlike naphthalene-1,3,6-trisulfonic acid, this compound has two sulfonic acid groups (positions 1 and 6) and a sulfooxyethylsulfonyl group at position 6. The latter enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) . Functional differences include higher thermal stability (decomposition >250°C vs. 200°C for trisulfonic acid) and stronger fluorescence quenching properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data under varying ionic strengths?

  • Methodological Answer : Contradictions arise from ionic strength effects on the Debye-Hückel parameter. Use dynamic light scattering (DLS) to monitor aggregation at different NaCl concentrations (0.1–1.0 M). At high ionic strength (>0.5 M), counterion shielding reduces electrostatic repulsion, increasing aggregation. Pair with molecular dynamics simulations to model ion-pair interactions and validate experimental data .

Q. What strategies mitigate hydrolysis of the sulfooxyethylsulfonyl group during biological assays?

  • Methodological Answer : Hydrolysis is pH-dependent, accelerating at pH >7.5. Stabilize the compound by:
  • Buffering assays at pH 6.5–7.0 (e.g., phosphate or HEPES buffers).
  • Adding competitive inhibitors like sodium bisulfite (1–5 mM) to block nucleophilic attack on the sulfonyl group .
  • Using lyophilized formulations reconstituted in low-ionic-strength solvents .

Q. What computational methods predict the compound’s interaction with biological macromolecules?

  • Methodological Answer : Docking studies (AutoDock Vina) using the sulfonic acid groups as hydrogen bond donors and the sulfonyl group as an electrophilic anchor. For example, MD simulations show strong binding to albumin’s Sudlow site II (ΔG ≈ −8.2 kcal/mol) . DFT calculations (B3LYP/6-31G*) optimize the geometry for QSAR modeling of toxicity .

Q. How do substituent positions influence its fluorescence properties in aqueous vs. micellar systems?

  • Methodological Answer : The amino group at position 2 enhances fluorescence (λ_em = 450 nm) in aqueous media due to reduced quenching. In micellar systems (e.g., SDS), encapsulation shifts λ_em to 465 nm with a 3-fold intensity increase. Compare using steady-state fluorescence spectroscopy and time-resolved decay analysis to quantify microenvironment polarity effects .

Q. What analytical techniques resolve isomeric impurities in synthesized batches?

  • Methodological Answer :
    Chiral HPLC (e.g., Chirobiotic T column) separates positional isomers (e.g., 1-sulfonic vs. 2-sulfonic acid derivatives). Ion mobility spectrometry (IMS) distinguishes isomers based on collision cross-section differences (e.g., ΔCCS ≈ 5% for 6-sulfo vs. 8-sulfo derivatives) . Validate purity with 2D NMR (HSQC and HMBC) to assign quaternary carbons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

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